molecular formula C17H23N5O2 B1193579 RO5454291

RO5454291

Numéro de catalogue: B1193579
Poids moléculaire: 329.4
Clé InChI: FYMQQUCEUMAJJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RO5454291, also known as CPD25, is a potent inhibitor of the CDK5-p25 protein-protein interaction (PPI).

Q & A

Basic Research Questions

Q. What key physicochemical properties of RO5454291 should be prioritized during initial characterization to ensure reproducibility in academic studies?

  • Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity (>95%). Use HPLC or UPLC to assess stability under experimental conditions (e.g., pH, temperature). Include X-ray crystallography if polymorphic forms are suspected. Document solvent compatibility and partition coefficients (LogP) to inform bioavailability studies .

Q. How should researchers design controlled experiments to validate this compound’s baseline bioactivity in in vitro models?

  • Methodological Answer : Establish dose-response curves using at least three biologically relevant concentrations. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists). Use triplicate technical replicates and repeat experiments across independent batches to assess variability. Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for statistical rigor .

Q. What are the best practices for synthesizing this compound with high batch-to-batch consistency in academic labs?

  • Methodological Answer : Follow protocols from peer-reviewed syntheses, noting reaction conditions (catalyst, solvent, temperature). Use in-line analytical tools (e.g., FTIR for reaction monitoring) and validate purity at each step. Publish detailed synthetic procedures in supplementary materials, including troubleshooting steps for common byproducts .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mechanism of action (MOA) across different cellular models?

  • Methodological Answer : Perform systematic sensitivity analysis by varying cell lines (e.g., primary vs. immortalized), culture conditions, and assay endpoints (e.g., apoptosis vs. proliferation). Use orthogonal methods (e.g., CRISPR knockdown, proteomics) to confirm target engagement. Apply meta-analysis frameworks to identify confounding variables (e.g., serum concentration, passage number) .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical studies while addressing species-specific metabolic discrepancies?

  • Methodological Answer : Conduct cross-species microsomal stability assays to identify metabolic hotspots. Use LC-MS/MS for quantitative plasma/tissue analysis, incorporating stable isotope-labeled internal standards. Apply compartmental modeling (e.g., non-linear mixed-effects) to extrapolate human PK parameters .

Q. How should researchers design a multi-omics approach to elucidate this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology models to identify convergent pathways. Validate findings with siRNA or chemical inhibitors in secondary assays .

Q. Data Analysis & Contradiction Resolution

Q. What statistical frameworks are recommended to address variability in this compound’s efficacy data across independent in vivo studies?

  • Methodological Answer : Employ random-effects meta-analysis to account for inter-study heterogeneity. Use funnel plots to detect publication bias and sensitivity analysis to exclude outliers. Pre-register animal studies to minimize selective reporting .

Q. How can machine learning (ML) models improve the predictive validity of this compound’s structure-activity relationships (SAR) in silico?

  • Methodological Answer : Train ML algorithms (e.g., random forest, graph neural networks) on curated SAR datasets. Validate models with external test sets and SHAP (SHapley Additive exPlanations) values to interpret feature importance. Cross-reference predictions with experimental IC50 values .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance when sharing this compound-related data with conflicting interpretations?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in public repositories (e.g., Zenodo, ChEMBL). Disclose all conflicts of interest and negative results in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for transparency .

Q. How can researchers enhance reproducibility when reporting this compound’s cytotoxicity thresholds in heterogeneous cell populations?

  • Methodological Answer : Standardize cell viability assays (e.g., MTT, ATP luminescence) with SOPs for cell seeding density and incubation times. Report Hill slopes for dose-response curves and use minimum reporting standards (e.g., MIAME for genomics) .

Q. Literature & Knowledge Gap Analysis

Q. What systematic review methodologies best identify gaps in this compound’s therapeutic potential across disease models?

  • Methodological Answer : Conduct PRISMA-guided reviews to map preclinical evidence. Use text-mining tools (e.g., NLP algorithms) to extract MOA keywords from abstracts. Prioritize understudied indications (e.g., rare diseases) for future studies .

Q. How should researchers contextualize this compound’s novelty relative to structurally analogous compounds in peer-reviewed literature?

  • Methodological Answer : Perform scaffold-based similarity searches (e.g., using Tanimoto coefficients in PubChem). Compare binding affinities and selectivity profiles in head-to-head assays. Highlight patent landscapes to justify academic-commercial differentiation .

Propriétés

Formule moléculaire

C17H23N5O2

Poids moléculaire

329.4

Nom IUPAC

1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one

InChI

InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21)

Clé InChI

FYMQQUCEUMAJJW-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CPD-25;  CPD 25;  CPD25;  RO-5454291;  RO 5454291;  RO5454291

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.